molecular formula C10H11Cl3N2 B2930501 1-(3,4,5-Trichlorophenyl)piperazine CAS No. 67305-64-0

1-(3,4,5-Trichlorophenyl)piperazine

Cat. No.: B2930501
CAS No.: 67305-64-0
M. Wt: 265.56
InChI Key: HYBDFGIFBDBAQA-UHFFFAOYSA-N
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Description

1-(3,4,5-Trichlorophenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 3,4,5-trichlorophenyl group. This compound belongs to a broader class of piperazine-based designer drugs and bioactive molecules, which are structurally modified to alter receptor binding affinity, pharmacokinetics, and pharmacological effects .

Properties

IUPAC Name

1-(3,4,5-trichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3N2/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15/h5-6,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBDFGIFBDBAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trichlorophenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like diphenylvinylsulfonium triflate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like cyclization, deprotection, and selective intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trichlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the trichlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

1-(3,4,5-Trichlorophenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound exhibits diverse biological activities, making it a valuable tool in biological research.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a receptor modulator, enzyme inhibitor, or signaling pathway regulator . Its effects are mediated through binding to target proteins, altering their activity, and modulating cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperazine Derivatives

Structural Features and Substituent Effects

Piperazine derivatives are categorized into two groups: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, 4-MeOPP) . The substituents on the phenyl ring critically influence their physicochemical and pharmacological properties.

Compound Name Substituent(s) on Phenyl Ring Key Structural Features
1-(3,4,5-Trichlorophenyl)piperazine 3-Cl, 4-Cl, 5-Cl High electronegativity due to three Cl atoms; likely enhanced lipophilicity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Moderate lipophilicity; meta-substitution favors 5-HT receptor binding
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Strong electron-withdrawing CF₃ group; increased metabolic stability
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-OCH₃ Electron-donating methoxy group; altered receptor selectivity
1-(2-Chlorophenyl)piperazine (2CPP) 2-Cl Ortho-substitution sterically hinders receptor binding

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to 5-HT1B/1C receptors, while electron-donating groups (e.g., OCH₃) reduce affinity .
  • Positional isomerism (e.g., 3-CPP vs. 4-CPP) significantly alters pharmacological activity and legal status .

Pharmacological Activity and Receptor Selectivity

Piperazine derivatives exhibit diverse effects on serotonin receptors, influencing locomotor activity, anxiety, and neurotransmitter release.

Table 2: Receptor Affinity and Behavioral Effects
Compound Primary Receptor Targets Behavioral Effects Potency Relative to mCPP
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT1B, 5-HT1C, 5-HT2C Suppresses locomotor activity; anxiogenic Baseline (1x)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B (65-fold selective) Reduces ambulatory behavior; synergizes with BZP 2–3x more potent
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 5-HT2A/2C Weak psychostimulant; less hallucinogenic 0.5x
This compound (Hypothetical) Predicted: 5-HT1B/1C Likely potent serotonin agonist (untested) N/A

Mechanistic Insights :

  • TFMPP : High selectivity for 5-HT1B receptors due to the CF₃ group’s electron-withdrawing effects; potentiates serotonin release in frontal cortex .
Detection Challenges:
  • Positional isomers (e.g., 3-CPP vs. 4-CPP) require advanced chromatography (LC-MS) or GC-MS for differentiation .
  • Metabolite profiling: Piperazine derivatives undergo hydroxylation or dealkylation upon oxidation by environmental MnO₂, altering detection signatures .

Biological Activity

1-(3,4,5-Trichlorophenyl)piperazine is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C10H10Cl3N
  • Molecular Weight : 248.55 g/mol
  • Structure : The compound features a piperazine ring substituted with a trichlorophenyl group, which is critical for its biological interactions.

Anticancer Properties

Research has indicated that derivatives of piperazine, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)5.36Induction of apoptosis via Bax/Bcl-2 ratio increase
This compoundHepG2 (liver cancer)2.32Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis in cancer cells is attributed to its influence on apoptotic pathways, particularly the modulation of the Bax/Bcl-2 ratio and activation of caspases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 µg/mL
Escherichia coli1 µg/mL

The compound exhibits a dual inhibition mechanism targeting bacterial topoisomerases, which are essential for bacterial DNA replication and transcription .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression of key proteins involved in the apoptotic pathway.
  • Topoisomerase Inhibition : It inhibits bacterial topoisomerases, disrupting DNA replication in bacteria and leading to cell death.
  • Interaction with Biomolecules : The trichlorophenyl moiety enhances binding affinity to various molecular targets, influencing signaling pathways involved in cell proliferation and survival .

Study 1: Antitumor Activity Assessment

A study focused on the cytotoxic effects of various piperazine derivatives revealed that this compound showed enhanced activity against MCF-7 and HepG2 cell lines compared to other analogs. The study utilized the MTT assay to determine IC50 values and assessed the mechanism through flow cytometry analysis.

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial effectiveness of the compound against multidrug-resistant strains of bacteria. The results indicated that it significantly inhibited the growth of resistant strains at low concentrations, suggesting potential as a therapeutic agent for infections caused by resistant bacteria .

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